An In-depth Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid
An In-depth Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid
Introduction: 3-(3,5-Dibromophenyl)propanoic acid is a halogenated aromatic carboxylic acid of significant interest to the scientific community, particularly those in pharmaceutical development and materials science. Its synthetically versatile structure, featuring a reactive carboxylic acid moiety and a dibrominated phenyl ring, establishes it as a valuable building block for more complex molecular architectures. The strategic placement of bromine atoms at the meta positions provides a scaffold ripe for derivatization, making it a key intermediate in the synthesis of novel therapeutic agents, including potential anti-inflammatory and analgesic drugs.[1]
This guide offers a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of 3-(3,5-Dibromophenyl)propanoic acid. It is designed to provide researchers, chemists, and drug development professionals with the technical insights necessary to effectively utilize this compound in their work.
Section 1: Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate storage conditions, solvent selection, and analytical approaches.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-(3,5-dibromophenyl)propanoic acid | [2] |
| Synonyms | 3-(3,5-Dibromophenyl)propionic acid, 3,5-Dibromobenzenepropanoic acid | [2] |
| CAS Number | 923977-15-5 | [1][2] |
| Molecular Formula | C₉H₈Br₂O₂ | [1][2] |
| Molecular Weight | 307.97 g/mol | [1][2][3] |
| SMILES | C1=C(C=C(C=C1Br)Br)CCC(=O)O | [2] |
| InChI Key | AMKWPMUHANVQSZ-UHFFFAOYSA-N | [2] |
Physicochemical Data
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid. | Based on typical appearance of similar aromatic acids. |
| Melting Point | Data not readily available in cited literature. | The melting point of the related 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid is 108°C.[4] Isomeric dibromophenylpropanoic acids have varied melting points, underscoring the importance of empirical determination. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate) and sparingly soluble in water. | General solubility profile for aromatic carboxylic acids. |
| pKa | Estimated to be ~4.5. | Based on the pKa of benzoic acid and the electron-withdrawing effect of the bromine atoms. |
| Storage | Store at room temperature in a dry, sealed container. | [1] |
Section 2: Synthesis and Purification
A robust and reproducible synthetic route is paramount for the practical application of any chemical intermediate. The most logical and field-proven approach to synthesizing 3-(3,5-Dibromophenyl)propanoic acid is via the selective reduction of its unsaturated precursor, 3,5-dibromocinnamic acid.
Retrosynthetic Analysis and Workflow
The synthesis strategy hinges on the selective catalytic hydrogenation of the alkene double bond in 3,5-dibromocinnamic acid, leaving the aromatic ring and carboxylic acid functional groups intact. This is a well-established transformation in organic synthesis.[5] The precursor, 3,5-dibromocinnamic acid, can be prepared from 3,5-dibromobenzaldehyde through a Knoevenagel or Perkin condensation.
Detailed Experimental Protocol (Representative)
This protocol describes a representative method for the catalytic hydrogenation of a cinnamic acid derivative.
Objective: To synthesize 3-(3,5-Dibromophenyl)propanoic acid by reducing the carbon-carbon double bond of 3,5-dibromocinnamic acid.
Materials:
-
3,5-Dibromocinnamic acid (1.0 eq)
-
Palladium on carbon (5% Pd/C, ~1-2 mol%)
-
Ethanol or Ethyl Acetate (reaction solvent)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite™ or diatomaceous earth
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Catalyst and Substrate Preparation: In a round-bottom flask suitable for hydrogenation, dissolve 3,5-dibromocinnamic acid in a sufficient volume of ethanol.
-
Rationale: Ethanol is a common, effective solvent for both the substrate and for facilitating contact with the heterogeneous catalyst.
-
-
Inerting the System: Carefully add the 5% Pd/C catalyst to the solution. The flask is then evacuated and backfilled with nitrogen or argon gas three times to remove all oxygen.
-
Rationale: This step is critical for safety. Palladium on carbon can be pyrophoric, and mixtures of hydrogen and oxygen gas are explosive.
-
-
Hydrogenation: Replace the inert atmosphere with hydrogen gas, typically supplied from a balloon or a dedicated hydrogenation system. The reaction mixture is stirred vigorously at room temperature.
-
Rationale: Vigorous stirring ensures efficient mixing of the three phases (solid catalyst, liquid solution, and gas), which is essential for the reaction rate. Palladium catalysts are highly effective for selectively hydrogenating C=C double bonds without affecting other functional groups under mild conditions.[5]
-
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the consumption of hydrogen gas. The disappearance of the starting material spot indicates the reaction is complete.
-
Catalyst Removal: Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas. The mixture is then filtered through a pad of Celite™ to remove the solid Pd/C catalyst. The flask and filter cake are washed with a small amount of the reaction solvent.
-
Rationale: Celite provides a fine filter bed that prevents the small, black palladium particles from passing through the filter paper, ensuring a clean filtrate.
-
-
Product Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding the crude 3-(3,5-Dibromophenyl)propanoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and heptane) to yield the final product as a crystalline solid.
Section 3: Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment are non-negotiable steps in chemical synthesis. The following are the predicted spectroscopic signatures for 3-(3,5-Dibromophenyl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.2-7.8 ppm): Two signals are predicted. One signal corresponding to the two equivalent protons at the C2 and C6 positions (ortho to the propyl chain), appearing as a doublet or a narrow triplet (from meta-coupling). A second signal for the proton at the C4 position (para to the propyl chain), appearing as a triplet (from meta-coupling to the C2/C6 protons).
-
Aliphatic Region (δ 2.5-3.1 ppm): Two triplets are expected for the propyl chain protons. The triplet around δ 2.9-3.1 ppm corresponds to the two protons alpha to the phenyl ring (-CH₂-Ar). The triplet around δ 2.6-2.8 ppm corresponds to the two protons alpha to the carboxylic acid group (-CH₂-COOH).
-
Carboxylic Acid Proton (δ ~12 ppm): A broad singlet, which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 NMR): The spectrum will reflect the carbon skeleton. Due to the molecule's symmetry, fewer than 9 signals are expected.
-
Carbonyl Carbon (δ ~175-180 ppm): The carboxylic acid carbon will be the most downfield signal.
-
Aromatic Carbons (δ ~120-145 ppm): Four signals are expected: one for the carbon attached to the propyl chain (C1), one for the two carbons bearing bromine atoms (C3/C5), one for the two carbons ortho to the propyl chain (C2/C6), and one for the carbon para to the propyl chain (C4).
-
Aliphatic Carbons (δ ~30-40 ppm): Two signals corresponding to the two distinct -CH₂- groups of the propyl chain.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |
| 3300–2500 | O-H stretch (Carboxylic Acid) | Strong, very broad | Characteristic of the hydrogen-bonded dimer of a carboxylic acid.[6] |
| ~3080 | C-H stretch (Aromatic) | Medium | Indicates C-H bonds on the phenyl ring. |
| 2980–2850 | C-H stretch (Aliphatic) | Medium | Corresponds to the -CH₂- groups of the propyl chain. |
| 1725–1700 | C=O stretch (Carbonyl) | Strong, sharp | Definitive evidence of the carboxylic acid functional group.[7][8] |
| ~1600, ~1470 | C=C stretch (Aromatic) | Medium-Weak | Aromatic ring vibrations. |
| 690–515 | C-Br stretch | Strong | Indicates the presence of carbon-bromine bonds.[9] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight (~308 amu).
-
Isotopic Pattern: A highly characteristic isotopic cluster for the molecular ion will be present due to the two bromine atoms (⁷⁹Br and ⁸¹Br). This will result in three peaks: M⁺ (m/z ~306), M⁺+2 (m/z ~308), and M⁺+4 (m/z ~310) in an approximate intensity ratio of 1:2:1.
-
Key Fragmentation Patterns: Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[10] Another likely fragmentation is benzylic cleavage to form a dibromotropylium ion or related stable fragments.
Section 4: Reactivity and Applications in Drug Discovery
The utility of 3-(3,5-Dibromophenyl)propanoic acid lies in the reactivity of its functional groups, making it a versatile scaffold.
Core Reactivity
-
Carboxylic Acid Group: This functional group can readily undergo standard transformations such as:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amidation: Reaction with amines, typically via an activated intermediate (e.g., an acid chloride or using coupling reagents like DCC/EDC), to form amides.
-
Reduction: Reduction to the corresponding primary alcohol, 3-(3,5-dibromophenyl)propan-1-ol, using strong reducing agents like LiAlH₄.
-
-
Aromatic C-Br Bonds: The two bromine atoms are key sites for derivatization, enabling access to a wide array of more complex molecules through reactions such as:
-
Suzuki, Stille, or Sonogashira cross-coupling: These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds, linking the aromatic core to other aryl, vinyl, or alkynyl groups.
-
Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds.
-
Lithiation/Grignard formation: Reaction with organolithium reagents or magnesium to form a reactive organometallic species, which can then be quenched with various electrophiles.
-
Role as a Pharmaceutical Intermediate
The dibromophenyl scaffold is a privileged structure in medicinal chemistry. The bromine atoms can act as bioisosteres for other groups, participate in halogen bonding, or simply serve as synthetic handles for diversification. This compound is specifically noted as a valuable intermediate for developing potential anti-inflammatory and analgesic drugs, likely by enabling the synthesis of molecules designed to interact with specific enzyme targets.[1]
Section 5: Safety and Handling
Proper handling is crucial when working with any chemical reagent.
-
Hazard Identification:
-
While specific GHS data for this isomer is limited, related compounds suggest potential hazards. One source indicates it may be toxic if swallowed.
-
Isomeric compounds are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] It is prudent to handle this compound with similar precautions.
-
-
Recommended Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Use safety glasses or goggles.
-
Work in a well-ventilated area or a chemical fume hood.
-
-
Handling and Storage:
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool place away from incompatible materials.[1]
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Conclusion
3-(3,5-Dibromophenyl)propanoic acid is a well-defined chemical entity with a clear role as a versatile synthetic intermediate. Its predictable reactivity, stemming from the carboxylic acid and dibromo-aromatic moieties, provides chemists with a reliable platform for molecular construction. While some physical data like a specific melting point requires empirical confirmation, its spectroscopic and chemical properties can be confidently predicted based on established principles. This guide provides the foundational knowledge for researchers to safely and effectively incorporate this valuable building block into their synthetic and drug discovery programs.
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